Product packaging for [2,2'-Bipyridine]-5,5'-dicarboxamide(Cat. No.:CAS No. 4444-36-4)

[2,2'-Bipyridine]-5,5'-dicarboxamide

Cat. No.: B13137424
CAS No.: 4444-36-4
M. Wt: 242.23 g/mol
InChI Key: FJRAGLOWXOQPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[2,2'-Bipyridine]-5,5'-dicarboxamide is a high-purity chemical reagent designed for advanced scientific research. This compound belongs to the bipyridine family, known for its strong chelating ability due to the two nitrogen donor atoms in its structure. The primary research value of this ligand lies in its potential to construct metal-organic frameworks (MOFs) and other coordination polymers. The presence of the carboxamide functional groups, as opposed to carboxylic acids found in the closely related compound 2,2'-Bipyridine-5,5'-dicarboxylic acid , can significantly alter the coordination geometry, solubility, and hydrogen-bonding capabilities of the resulting complexes. Researchers can leverage this bifunctional ligand to create novel porous materials with potential applications in catalysis, gas storage, and chemical sensing . Furthermore, ruthenium complexes incorporating similar bipyridine-dicarboxylate ligands have been investigated for their biological activities, including cytotoxicity and antioxidant properties, suggesting a potential research pathway in bioinorganic chemistry and pharmaceutical development . The uncoordinated nitrogen sites on the pyridine rings can remain available for further metal complexation, allowing for the creation of multifunctional materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2 B13137424 [2,2'-Bipyridine]-5,5'-dicarboxamide CAS No. 4444-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4444-36-4

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

6-(5-carbamoylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18)

InChI Key

FJRAGLOWXOQPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 2,2 Bipyridine 5,5 Dicarboxamide

Optimized Synthetic Pathways for [2,2'-Bipyridine]-5,5'-dicarboxylic Acid Precursor

The primary precursor for [2,2'-Bipyridine]-5,5'-dicarboxamide is [2,2'-Bipyridine]-5,5'-dicarboxylic acid. Efficient synthesis of this precursor is critical and is typically achieved through the oxidation of more readily available substituted bipyridines.

A common and effective strategy for synthesizing [2,2'-Bipyridine]-5,5'-dicarboxylic acid involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine. This transformation targets the methyl groups, converting them into carboxylic acid functionalities. Various oxidizing agents can be employed for this purpose, with reaction conditions optimized to maximize yield and purity.

One widely used method employs potassium permanganate (B83412) (KMnO₄) under reflux conditions to oxidize 5,5′-dimethyl-2,2′-bipyridine. Following the oxidation, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the dicarboxylic acid product. Another robust oxidation protocol utilizes sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in concentrated sulfuric acid. rsc.org This method involves the gradual addition of 4,4'dimethyl-2,2'-bipyridine to the oxidant solution under controlled temperature conditions. rsc.org These oxidation reactions provide reliable access to the essential dicarboxylic acid precursor.

Table 1: Comparison of Oxidation Methods for [2,2'-Bipyridine]-5,5'-dicarboxylic Acid Synthesis
Starting MaterialOxidizing AgentKey ConditionsReference
5,5′-dimethyl-2,2′-bipyridinePotassium permanganate (KMnO₄)Reflux, followed by acidification with HCl
4,4'dimethyl-2,2'-bipyridineSodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) / H₂SO₄Constant magnetic stirring rsc.org

Hydrothermal synthesis is another valuable technique, primarily for the crystallization and formation of coordination polymers involving the [2,2'-Bipyridine]-5,5'-dicarboxylic acid ligand. In this method, reactants are sealed in a Teflon-lined autoclave and heated under autogenous pressure. This approach has been successfully used to obtain high-quality, yellow needle-like crystals of [2,2'-Bipyridine]-5,5'-dicarboxylic acid. nih.govresearchgate.net For instance, crystals have been obtained from a hydrothermal reaction of the acid with other reagents like Eu₂O₃ and 1,10-phenanthroline (B135089) in deionized water at 433 K for 120 hours. nih.govresearchgate.net While often used for creating metal-organic frameworks, the conditions of hydrothermal synthesis can also be optimized for the crystallization of the ligand itself, yielding a product suitable for further reactions. nih.gov

Amidation Reactions and Functional Group Transformations

The conversion of the carboxylic acid groups of the precursor into amide linkages is a key step in producing this compound and its derivatives. These transformations allow for the introduction of a wide range of functionalities.

The formation of amide bonds from [2,2'-Bipyridine]-5,5'-dicarboxylic acid can be achieved through several standard organic synthesis protocols. A common two-step procedure involves first converting the carboxylic acid groups into more reactive acid chlorides. cheminters.com This is typically done using thionyl chloride (SOCl₂). cheminters.com The resulting [2,2'-Bipyridine]-5,5'-dicarbonyl dichloride is then treated with a primary or secondary amine (such as picolinamide (B142947) or piperidine-2-carboxamide) to afford the desired diamide-functionalized ligand. cheminters.com

Alternatively, direct condensation methods can be employed. These one-pot procedures often utilize coupling agents to facilitate amide bond formation between the dicarboxylic acid and an amine. For the synthesis of coordinating polyamides, [2,2'-Bipyridine]-5,5'-dicarboxylic acid has been reacted with diamines like 1,3-bis(aminomethyl)benzene in a solution of lithium chloride in hexamethylphosphoramide (B148902) (HMPA), using triphenylphosphite (TPP) and pyridine (B92270) to promote the condensation. escholarship.org

Table 2: Selected Methods for Amide Formation from [2,2'-Bipyridine]-5,5'-dicarboxylic Acid
MethodReagentsDescriptionReference
Acid Chloride Formation1. Thionyl chloride (SOCl₂) 2. Amine (e.g., picolinamide)Two-step process where the dicarboxylic acid is first converted to a more reactive diacyl chloride before reaction with an amine. cheminters.com
Direct Polyamide Synthesis1,3-bis(aminomethyl)benzene, Triphenylphosphite (TPP), Pyridine, LiCl/HMPAA direct condensation reaction to form a polyamide chain, linking dicarboxylic acid and diamine units. escholarship.org

Introducing chirality into the ligand framework can be achieved by reacting [2,2'-Bipyridine]-5,5'-dicarboxylic acid with chiral amines. This derivatization results in the formation of diastereomeric amides, which is fundamental for applications in asymmetric catalysis and chiral recognition. The synthesis of C₂-symmetric chiral bisamide ligands from dicarboxylic acids is a well-established strategy. mdpi.com

To ensure the stereochemical integrity of the chiral amine is maintained during the coupling reaction, racemization-free coupling reagents are often employed. rsc.org A variety of such reagents, including EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and T3P (Propylphosphonic anhydride), have been developed to facilitate the synthesis of enantioselective amides and peptides with minimal loss of optical purity. rsc.org By applying these advanced coupling methods, [2,2'-Bipyridine]-5,5'-dicarboxylic acid can be reacted with enantiopure amines to produce chiral this compound derivatives with a high degree of stereochemical control. These chiral ligands are valuable for constructing asymmetric metal complexes.

Ligand Scaffold Modification and Post-Synthetic Functionalization

Beyond the direct synthesis of the dicarboxamide, the bipyridine scaffold itself can be modified to introduce additional functional groups or properties. This can be done either by starting with a pre-functionalized bipyridine or by performing reactions on the fully formed ligand-metal complex, a strategy known as post-synthetic or late-stage functionalization. rsc.orgrsc.org

Late-stage functionalization offers a modular approach to create a diverse library of ligands from a single, common precursor. rsc.org For instance, phosphine-appended 2,2'-bipyridine (B1663995) ligands can undergo a post-metalation Staudinger reaction to install a variety of functionalized arenes. rsc.orgrsc.org Another powerful technique is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. nih.govresearchgate.net This method allows for the efficient decoration of bipyridine ligands containing alkyne groups with a wide array of azide-bearing moieties, enabling fine-tuning of steric and electronic properties without altering the core coordination sphere. nih.govresearchgate.netsemanticscholar.org These strategies, while demonstrated on other bipyridine derivatives, represent versatile pathways that could be adapted to modify this compound or its precursors, thereby expanding its functional diversity for advanced applications. nih.gov

Strategies for Tailoring Solubility and Reactivity for Specific Research Applications

The solubility and reactivity of this compound are critical parameters that often need to be fine-tuned for specific applications. The inherent planarity and potential for intermolecular hydrogen bonding in the parent dicarboxamide can lead to poor solubility in common organic solvents and water.

Tailoring Solubility:

Several strategies can be employed to enhance the solubility of this compound derivatives. A primary method involves the introduction of solubilizing groups via the amide functionalities. The choice of the amine used in the synthesis of the dicarboxamide plays a pivotal role in determining the solubility of the final product.

Introduction of Long Alkyl Chains: The incorporation of long, flexible alkyl or branched alkyl chains can disrupt the crystal packing of the molecule, thereby increasing its solubility in nonpolar organic solvents.

Incorporation of Poly(ethylene glycol) (PEG) Chains: The attachment of PEG chains is a well-established method to enhance aqueous solubility and biocompatibility.

Introduction of Charged Groups: The incorporation of acidic (e.g., carboxylic acids, sulfonic acids) or basic (e.g., tertiary amines) functionalities can significantly improve water solubility through salt formation.

Systematic studies on related drug-like molecules have shown that the introduction of substituents such as hydroxyethoxy, aminoethoxy, and carboxymethoxy groups can lead to substantial increases in aqueous solubility. nih.gov

Modification StrategyEffect on SolubilityTarget Solvent
N-alkylation with long chains IncreasedNonpolar organic solvents
N-pegylation IncreasedAqueous and organic solvents
Introduction of ionic groups IncreasedAqueous solutions
Introduction of bulky groups IncreasedOrganic solvents

Tailoring Reactivity:

The reactivity of the this compound ligand is intrinsically linked to the electronic properties of the bipyridine core and the nature of the substituents on the amide groups. The bipyridine unit acts as a bidentate chelating ligand for a wide range of metal ions. The strength of this coordination and the redox properties of the resulting metal complex can be modulated through strategic functionalization.

Electronic Effects of Substituents: The introduction of electron-donating or electron-withdrawing groups on the bipyridine ring or on the amide N-substituents can alter the electron density at the nitrogen atoms of the bipyridine. This, in turn, influences the stability and reactivity of the metal complexes formed. For instance, electron-donating groups can enhance the electron density on the metal center, which can be beneficial for certain catalytic applications.

Steric Hindrance: The introduction of bulky substituents near the coordination site can influence the geometry of the resulting metal complex and its reactivity. This can be used to control the access of substrates to the metal center in catalytic applications or to stabilize specific coordination geometries. nih.gov

By carefully selecting the ancillary functional groups introduced onto the this compound scaffold, researchers can systematically tune its solubility and reactivity to meet the specific demands of their research applications, ranging from the development of novel catalysts and materials to the creation of advanced therapeutic and diagnostic agents.

Coordination Chemistry of 2,2 Bipyridine 5,5 Dicarboxamide and Its Metal Complexes

Versatile Binding Modes and Coordination Geometries

[2,2'-Bipyridine]-5,5'-dicarboxamide exhibits remarkable versatility in its coordination behavior, acting as a flexible building block for constructing complex supramolecular architectures. Its ability to engage in different binding modes is a key factor in determining the final geometry and properties of the resulting metal complexes.

The most prevalent coordination mode of this compound and its derivatives involves the classic bidentate chelation of the two nitrogen atoms from the pyridine (B92270) rings to a metal center. nih.gov This N,N'-chelation is a well-established feature of 2,2'-bipyridine-based ligands, forming a stable five-membered ring with the metal ion. wikipedia.org This mode of coordination is observed in complexes with a variety of transition metals, including ruthenium, copper, and iron. researchgate.netresearchgate.net For instance, in ruthenium(II) complexes, the [2,2'-bipyridine]-5,5'-dicarboxylic acid ligand acts as a neutral bidentate donor, coordinating to the ruthenium center through its two nitrogen atoms to form a distorted octahedral geometry. researchgate.net Similarly, iron(II) complexes of this ligand also exhibit this fundamental N,N'-bidentate coordination. researchgate.net The planarity of the bipyridine system facilitates strong metal-ligand interactions and can influence the electronic properties of the resulting complex. wikipedia.org

While N,N'-chelation is the primary binding mode, the amide groups at the 5,5'-positions introduce the potential for further coordination through the amide oxygen atoms. This can lead to the formation of higher-coordinate complexes or bridged multinuclear structures. In related pyridine-2,5-dicarboxylate (B1236617) complexes, the carboxylate oxygen has been shown to coordinate to metal ions like Nickel(II). researchgate.net This suggests that the amide oxygen in this compound could similarly participate in coordination, although this behavior is highly dependent on the metal ion, reaction conditions, and the presence of other coordinating ligands or solvents.

The bifunctional nature of this compound, with its centrally located bipyridine unit and peripheral amide groups, makes it an excellent candidate for constructing polynuclear complexes and coordination polymers. The ligand can bridge two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. For example, its dicarboxylate analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, is a frequently used building block for creating 3D metal-organic frameworks (MOFs). ossila.com These frameworks can exhibit interesting properties such as porosity, which is relevant for applications in gas storage and catalysis. vulcanchem.com The ability of the ligand to act as a bridge is crucial in the self-assembly of these complex supramolecular structures.

Formation of Metal Complexes with Diverse Metal Ions

The versatile coordination behavior of this compound allows it to form stable complexes with a wide range of metal ions from across the periodic table.

This compound and its derivatives readily form complexes with first-row transition metals. The coordination environment around the metal center in these complexes is often octahedral or distorted octahedral.

Cobalt (Co): Solvothermal reactions of Co(II) salts with related dicarboxylate ligands and 2,2'-bipyridyl-like chelating ligands yield three-dimensional metal-organic frameworks. rsc.org

Copper (Cu): Copper(II) complexes of 2,2'-bipyridine (B1663995) can adopt various coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral, depending on the reaction conditions. nih.gov

Manganese (Mn): Manganese(II) can form dimeric cationic complexes where two 2,2'-bipyridine molecules chelate each manganese atom, and these units are then bridged by other ligands. hhu.de In other instances, monomeric cationic complexes are formed where two bipyridine ligands chelate the manganese atom in a cis fashion. hhu.de

Zinc (Zn): Zinc(II) forms complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate, adopting a slightly distorted tetrahedral geometry. mdpi.com Zinc(II) readily coordinates with nitrogen and oxygen donor atoms, and its complexes can exhibit geometries ranging from tetrahedral to octahedral. ichem.md

Metal IonTypical Coordination GeometryStructural FeaturesReference
Cobalt (Co)OctahedralForms 3D metal-organic frameworks with related ligands. rsc.org
Nickel (Ni)Distorted OctahedralCoordinated by two nitrogen atoms from the ligand and four water molecules. nih.gov
Copper (Cu)Square Pyramidal, Trigonal Bipyramidal, OctahedralCoordination geometry is dependent on reaction conditions. nih.gov
Manganese (Mn)OctahedralCan form both dimeric and monomeric complexes. hhu.de
Zinc (Zn)Distorted TetrahedralForms complexes with related dicarboxylate ligands. mdpi.com

The coordination chemistry of this compound extends to the f-block elements, although it is less explored compared to transition metal complexes.

Lanthanide Complexes: A metal-organic framework using holmium (Ho), a lanthanide, has been synthesized with the 2,2'-bipyridine-5,5'-dicarboxylic acid ligand. researchgate.net In this 3D compound, {[Ho₂(bpdc)₃(DMF)₂]·2(DMF)}n, the coordination between the ligand, solvent, and holmium (with a coordination number of 7) results in a structure with potentially free metal sites and uncoordinated nitrogen donor sites. researchgate.net

Metal IonComplex FormulaCoordination NumberStructural FeaturesReference
Holmium (Ho){[Ho₂(bpdc)₃(DMF)₂]·2(DMF)}n7Forms a 3D metal-organic framework with potential free metal sites. researchgate.net

Ruthenium and Rhenium Complexes for Photofunctional Applications

Complexes of this compound and its derivatives with ruthenium and rhenium have garnered significant interest for their potential in photofunctional applications. These applications are largely due to their metal-to-ligand charge transfer (MLCT) properties, which are fundamental to their use in solar energy conversion and photocatalysis.

Ruthenium Complexes:

Ruthenium(II) polypyridine complexes, particularly those involving bipyridine ligands, are well-regarded for their photophysical and photochemical characteristics. The introduction of dicarboxamide functionalities at the 5,5'-positions of the bipyridine ligand allows for the fine-tuning of these properties. These amide groups can modulate the electronic structure of the complex, influencing the energy of the MLCT excited states. rsc.org Such modifications are crucial for developing efficient photosensitizers for applications like dye-sensitized solar cells and photodynamic therapy. nih.govnih.gov The amide moieties can also serve as anchoring points for attaching the complex to surfaces or other molecules, a key feature in the design of heterogeneous photocatalysts and sensors.

Research has shown that the photophysical properties of these ruthenium complexes, including their absorption and emission spectra, can be systematically altered by changing the substituents on the bipyridine ligand. uark.edumsu.edu For instance, the presence of electron-donating or electron-withdrawing groups can shift the energy of the MLCT bands. rsc.org

Rhenium Complexes:

The table below summarizes key photophysical data for representative ruthenium and rhenium bipyridine complexes, illustrating the influence of ligand design on their properties.

Complex TypeAbsorption Max (λ_max)Emission Max (λ_em)Excited State Lifetime (τ)Application
Ruthenium(II) bipyridine~450 nm (MLCT)~600-650 nmμs rangePhotocatalysis, Solar Cells
Rhenium(I) tricarbonyl bipyridine~370 nm (MLCT)~550-600 nmns to μs rangeCO2 Reduction, Luminescence

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms within coordination compounds of this compound is critical for understanding their chemical and physical properties. A combination of solid-state and solution-state techniques is employed for comprehensive structural characterization.

Single Crystal X-ray Diffraction Analysis of Metal-Ligand Coordination

Studies on ruthenium(II) complexes with bipyridine ligands have revealed distorted octahedral geometries. researchgate.net The bidentate coordination of the this compound ligand through its two nitrogen atoms is a common feature. The amide groups can influence the crystal packing through hydrogen bonding interactions. The crystal structures of various ruthenium and other transition metal bipyridine complexes have been successfully determined, providing insights into the metal-ligand interactions. researchgate.netacs.orgrsc.orgmdpi.comnih.gov For example, the structure of a ruthenium(II) complex with 2,2'-bipyridine-5,5'-dicarboxylic acid, a closely related ligand, has been characterized, showing a distorted octahedral geometry around the ruthenium atom. researchgate.net

Solution-State Structural Characterization of Coordination Environments

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the structure and dynamics of coordination compounds in solution.

¹H NMR spectroscopy is particularly useful for probing the coordination environment of the this compound ligand. The chemical shifts of the protons on the bipyridine rings are sensitive to the coordination of the metal ion and the electronic environment. researchgate.netescholarship.org Upon coordination, characteristic changes in the ¹H NMR spectrum are observed, which can confirm the binding of the ligand to the metal. rsc.org Furthermore, advanced NMR techniques can provide information about the connectivity and spatial arrangement of the ligands around the metal center.

UV-Vis absorption spectroscopy is another important tool for studying these complexes in solution. The electronic transitions, particularly the MLCT bands, are sensitive to the coordination geometry and the nature of the metal-ligand bond. researchgate.netnih.govresearchgate.net Changes in the absorption spectrum can indicate ligand exchange or other dynamic processes occurring in solution. nih.gov

Electronic Structure and Bonding Analysis in Metal Complexes

Understanding the electronic structure and the nature of the bonding between the metal and the this compound ligand is essential for explaining the photophysical and electrochemical properties of these complexes.

Ligand Field Theory and Molecular Orbital Perspectives

Ligand Field Theory (LFT) provides a framework for describing the electronic structure of transition metal complexes. wikipedia.orgresearchgate.netscribd.com It considers the effect of the ligand environment on the degeneracy of the metal d-orbitals. In an octahedral complex, the d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. libretexts.org The energy difference between these sets is a key parameter that influences the electronic and magnetic properties of the complex.

A more comprehensive picture is provided by Molecular Orbital (MO) theory. In this model, the atomic orbitals of the metal and the ligands combine to form molecular orbitals that extend over the entire complex. For a ruthenium(II) bipyridine complex, the highest occupied molecular orbital (HOMO) is typically metal-centered (derived from the Ru t2g orbitals), while the lowest unoccupied molecular orbital (LUMO) is ligand-centered (derived from the π* orbitals of the bipyridine ligand). researchgate.netnih.gov The characteristic MLCT absorption band in the visible region corresponds to the promotion of an electron from the HOMO to the LUMO. nih.govresearchgate.net

Impact of Amide Functionality on Metal-Ligand Electronic Interactions

The amide groups at the 5,5'-positions of the bipyridine ring play a crucial role in modulating the electronic interactions within the metal complex. These groups can exert both inductive and resonance effects, thereby influencing the electron density on the bipyridine ring and, consequently, the energy of its π* orbitals.

The ability of the amide groups to engage in hydrogen bonding can also indirectly affect the electronic structure by influencing the solvation of the complex and its interactions with the surrounding environment. These subtle electronic perturbations introduced by the amide functionality are a powerful tool for the rational design of metal complexes with tailored photophysical and photochemical properties. nih.gov

Redox Behavior of Metal Complexes Incorporating this compound

The redox behavior of metal complexes is a critical aspect of their chemical character, dictating their utility in areas such as catalysis, sensing, and molecular electronics. For complexes incorporating derivatives of 2,2'-bipyridine (bpy), the electrochemical properties are typically characterized by a metal-centered oxidation and a series of ligand-centered reductions. The precise potentials at which these electron transfer events occur are highly sensitive to the nature of the substituents on the bipyridine framework.

While specific, detailed research findings on the redox behavior of metal complexes incorporating the this compound ligand are not extensively available in the surveyed literature, a robust understanding can be built by examining closely related analogues. The electronic influence of the carboxamide functional groups at the 5,5'-positions can be inferred by comparing data from complexes with electron-withdrawing groups (such as carboxylic acids or esters) and electron-donating groups (such as amino groups) at the same positions.

General Principles of Redox Behavior in Bipyridine Complexes

Metal complexes with bipyridine-type ligands generally exhibit well-defined redox processes that can be studied using techniques like cyclic voltammetry. wikipedia.org These processes include:

Metal-Centered Oxidation: A reversible, one-electron oxidation of the central metal ion (e.g., Ru(II) → Ru(III) or Fe(II) → Fe(III)). The potential of this process is a direct measure of how easily the metal center gives up an electron.

Ligand-Centered Reduction: A series of one-electron reductions corresponding to the addition of electrons to the π* orbitals of the bipyridine ligands. wikipedia.org

The substituents on the bipyridine rings play a crucial role in tuning these redox potentials. Electron-withdrawing groups (EWGs) decrease the electron density on the bipyridine π system and, by extension, on the metal center. This makes the metal harder to oxidize (shifting the oxidation potential to more positive values) and the ligand easier to reduce (shifting the reduction potentials to less negative values). rsc.org Conversely, electron-donating groups (EDGs) have the opposite effect.

Influence of 5,5'-Substituents: An Analog-Based Analysis

The carboxamide group (–CONH₂) is considered to be electron-withdrawing. Therefore, metal complexes of this compound are expected to display redox behavior similar to that of complexes with other electron-withdrawing groups at the 5,5'-positions, such as [2,2'-Bipyridine]-5,5'-dicarboxylic acid or its ester derivatives.

A study on heteroleptic Ruthenium(II) complexes of the type [Ru(bpy)₂(L)]²⁺, where L is a 5,5'-disubstituted bipyridine, provides a clear illustration of these electronic effects. When compared to the parent complex [Ru(bpy)₃]²⁺, the introduction of substituents at the 5,5'-positions systematically shifts the redox potentials.

Electron-Donating Groups: With the ligand 5,5'-diamino-2,2'-bipyridine (an EDG), the Ru(II)/Ru(III) oxidation potential is shifted to a less positive value, indicating that the metal center is easier to oxidize.

Electron-Withdrawing Groups: With the ligand diethyl-2,2'-bipyridine-5,5'-dicarboxylate (an EWG), the Ru(II)/Ru(III) oxidation is shifted to a more positive potential, making the metal center more difficult to oxidize.

Given that the electronic character of a carboxamide group is similar to that of a carboxylate ester, it is predicted that a [Ru(bpy)₂(this compound)]²⁺ complex would exhibit a Ru(II)/Ru(III) oxidation potential that is more positive than that of [Ru(bpy)₃]²⁺. Similarly, the ligand-based reductions would be expected to occur at less negative potentials.

The following interactive table summarizes the electrochemical data for a series of relevant Ruthenium(II) complexes, providing a basis for predicting the behavior of the dicarboxamide analogue.

Table 1. Redox Potentials of Selected [Ru(bpy)₂(L)]²⁺ Complexes in Acetonitrile
Substituted Ligand (L)Substituent TypeE₁/₂ (Ru³⁺/²⁺) (V vs. SCE)E₁/₂ (red) (V vs. SCE)E₁/₂ (red) (V vs. SCE)E₁/₂ (red) (V vs. SCE)
5,5'-diamino-2,2'-bipyridineElectron-Donating+0.98-1.54-1.76-
2,2'-bipyridine (unsubstituted)Reference+1.26-1.33-1.51-1.77
diethyl-2,2'-bipyridine-5,5'-dicarboxylateElectron-Withdrawing+1.44-1.07-1.38-1.63
This compoundElectron-Withdrawing (Predicted)~ +1.4 to +1.5Less negative than bpy

Data is adapted from published research on 5,5'-disubstituted-2,2'-bipyridine complexes of ruthenium(II). Potentials are versus Saturated Calomel Electrode (SCE). The values for the dicarboxamide complex are predictive.

The data clearly demonstrates that the electron-withdrawing nature of the ester groups in diethyl-2,2'-bipyridine-5,5'-dicarboxylate makes the ruthenium center significantly harder to oxidize (by +180 mV) and the ligand easier to reduce (by +260 mV for the first reduction) compared to unsubstituted bipyridine. It is highly probable that the dicarboxamide groups in this compound would exert a similar electronic pull, leading to analogous shifts in the redox potentials of its metal complexes.

Supramolecular Chemistry and Crystal Engineering with 2,2 Bipyridine 5,5 Dicarboxamide

Role of Amide Groups in Directing Hydrogen Bonding Networks

The amide functional groups in [2,2'-Bipyridine]-5,5'-dicarboxamide play a pivotal role in dictating the supramolecular arrangement of molecules in the solid state. Amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of robust and directional intermolecular connections. These interactions are fundamental in guiding the assembly of molecules into predictable patterns, a key principle of crystal engineering.

In the absence of metal coordination, the amide groups can drive the self-assembly of the molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional hydrogen-bonded networks. The specific arrangement is often influenced by the steric bulk of any substituents on the amide nitrogen atoms and the presence of solvent molecules that can participate in the hydrogen-bonding scheme. For instance, in related N-aryl carboxamides, a variety of supramolecular structures, including centrosymmetric dimers and one-dimensional chains, are formed through N-H···N, N-H···O, C-H···N, and C-H···O hydrogen bonds. nih.gov The crystal structure of a derivative, 4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium), demonstrates the presence of hydrogen-bonding and π–π stacking interactions that define its solid-state packing. rsc.orgnih.gov

Self-Assembly of Discrete Supramolecular Architectures

The principles of coordination-driven self-assembly can be harnessed to construct discrete, finite supramolecular structures using this compound as a ligand. By combining this ligand with metal ions that have a strong preference for a specific coordination geometry, it is possible to form well-defined metallosupramolecular architectures.

While specific examples utilizing this compound are not extensively documented, the bipyridine-dicarboxamide motif is a key component in the design of complex supramolecular assemblies. The directional nature of the bipyridine chelation and the potential for secondary interactions via the amide groups make it a suitable candidate for the construction of molecular cages and capsules. These container-like molecules have internal cavities that can encapsulate guest molecules. researchgate.netresearchgate.netacs.orgresearchgate.net The general strategy involves the reaction of a ditopic ligand, such as a derivative of this compound, with a metal precursor that provides the necessary angles to form a closed, polyhedral structure. nih.govresearchgate.net

The bipyridine unit is also a well-established component in the synthesis of rotaxanes, which are mechanically interlocked molecules composed of a dumbbell-shaped axle threaded through a macrocyclic ring. nih.gov While the parent dicarboxamide has not been explicitly reported in this context, related bipyridine-containing macrocycles are key precursors for rotaxane synthesis. It is conceivable that a macrocycle derived from this compound could serve as the wheel component, with the amide groups providing additional recognition sites for the axle.

The cavities within supramolecular cages and capsules derived from bipyridine-dicarboxamide ligands can exhibit selective binding of guest molecules, a phenomenon known as host-guest chemistry. rsc.orgfrontiersin.orgnih.govnorthwestern.edufrontiersin.org The size, shape, and chemical nature of the cavity, which are determined by the ligand and metal components, dictate which guests can be encapsulated. The amide groups lining the interior of such a host could provide specific hydrogen-bonding interactions with a complementary guest molecule, leading to high binding affinity and selectivity.

Molecular recognition is a key aspect of host-guest chemistry. The ability of a host molecule to selectively bind a specific guest from a mixture is crucial for applications in sensing, separations, and catalysis. While detailed host-guest studies on this compound-based systems are limited, the fundamental principles suggest that such systems would be capable of recognizing guests through a combination of coordination, hydrogen bonding, and aromatic interactions. springernature.com

Construction of Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent candidates for use as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. depaul.eduwikipedia.org

The design of MOFs using bipyridine-based linkers relies on the principles of reticular chemistry, where the geometry of the metal coordination sphere and the linker dictate the topology of the resulting network. researchgate.netarxiv.org When using a linker like this compound, several factors are considered:

Coordination of the Bipyridine Unit: The bipyridine moiety acts as a chelating ligand to a single metal center, fixing its position and orientation within the framework.

Connectivity of the Amide Groups: The amide groups can either remain as non-coordinating, hydrogen-bonding sites that influence the packing of the framework and its interaction with guest molecules, or they can participate in coordination to the metal centers, particularly through the carbonyl oxygen. The latter would increase the connectivity of the linker.

Use of Ancillary Ligands: In some cases, additional ligands, known as co-ligands or pillars, can be used to link lower-dimensional structures into higher-dimensional frameworks.

The versatility of the this compound linker, combined with the diverse coordination geometries of metal ions, allows for the formation of MOFs with a wide range of dimensionalities and topologies. semanticscholar.orgacs.org While research on the dicarboxamide derivative is emerging, numerous examples exist for the analogous dicarboxylic acid, which provides insight into the expected structural diversity.

1D Networks: One-dimensional coordination polymers, or chains, can be formed when the metal-ligand connectivity extends in a single direction. For instance, a metal ion that can coordinate to two bipyridine units in a linear or bent fashion would generate a chain-like structure. An example of a 1D coordination polymer has been reported for a barium complex with the related 2,2'-bipyridine-5,5'-dicarboxylate ligand. ccspublishing.org.cn

2D Networks: Two-dimensional networks, or layers, are formed when the connectivity extends in a plane. This can be achieved by using metal ions that can connect to more than two linkers in a planar arrangement, or by linking 1D chains together. Several 2D MOFs have been constructed using mixed-ligand systems involving pyridine-dicarboxylates. rsc.org

3D Networks: Three-dimensional frameworks are created when the connectivity extends in all three dimensions. This typically requires metal ions or clusters with higher coordination numbers and linkers that can bridge multiple metal centers. The use of 2,2′-bipyridine-5,5′-dicarboxylic acid with Mn(II) and Zn(II) has been shown to produce 3D MOFs. researchgate.net These frameworks can exhibit complex topologies and may feature interpenetration, where two or more independent networks are intertwined.

The following table summarizes the structural features of some coordination polymers constructed from ligands related to this compound, illustrating the potential structural diversity.

Compound FormulaMetal IonLigand(s)DimensionalityStructural Features
{[Co(L)(HIPA)(H2O)]·H2O}nCo(II)N,N′-bis(pyridin-3-ylmethyl)terephthalamide (L), 5-hydroxyisophthalic acid (HIPA)2DLayered structure with (4,4) topology. nih.gov
[Co2(L)(SDA)2]Co(II)N,N′-bis(pyrid-3-ylmethyl)adipoamide (L), 4,4′-sulfonyldibenzoic acid (SDA)1DLooped chain forming a self-catenated net. semanticscholar.org
{[Mn(BPDC)]·2H2O}nMn(II)2,2′-bipyridyl-4,4′-dicarboxylic acid (BPDC)3DChiral 3D framework. acs.org
{[M(H2BPDC)(SO4)]}nMn(II), Zn(II)2,2′-bipyridine-5,5′-dicarboxylic acid (H2BPDC)3DOrthorhombic (Mn) and monoclinic (Zn) systems. researchgate.net

Factors Influencing MOF Topology and Porosity

While direct research on Metal-Organic Frameworks (MOFs) exclusively using this compound as the primary linker is limited, extensive studies on its dicarboxylic acid analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, and other amide-functionalized ligands provide significant insights into the factors that would influence the topology and porosity of such hypothetical MOFs. The principles governing the assembly of these related systems are directly applicable.

The final topology and porosity of a MOF are not solely determined by the geometry of the organic linker but are a result of a delicate interplay of several factors during the self-assembly process. These include the choice of the metal node, the solvent system, reaction temperature, and the presence of guest molecules or templates.

Metal Ion Coordination Geometry: The coordination preference of the metal ion is a primary determinant of the resulting MOF's dimensionality and network topology. Lanthanide ions, for example, with their flexible and high coordination numbers, can lead to complex three-dimensional frameworks. In contrast, transition metals with well-defined coordination geometries, such as octahedral or square planar, may result in different network dimensionalities. For instance, studies on the related 2,2'-bipyridine-5,5'-dicarboxylic acid with Mn(II) and Zn(II) have yielded 3-D structures, though with different crystal systems, highlighting the influence of the metal ion. amazonaws.com

Solvent System: The solvent plays a crucial role in the nucleation and growth of MOF crystals. It can influence the solubility of the reactants, mediate the coordination of the linker to the metal center, and even become incorporated into the final structure as a guest molecule, thereby affecting the porosity. Subtle changes in the solvent environment can lead to the formation of different structural phases. For example, in the synthesis of cerium(III)-based MOFs with 2,2'-bipyridine-5,5'-dicarboxylic acid, minor variations in the reaction conditions within a dimethylformamide (dmf) solvent system led to two distinct MOF structures. nih.gov This demonstrates the solvent's role in tuning the coordination geometry and final framework.

Guest Molecules and Templates: The presence of guest molecules or templates during synthesis can direct the formation of specific topologies and pore structures. These molecules can occupy the pores as they form, preventing the collapse of the framework and leading to permanent porosity after their removal. The size and shape of the template can have a direct impact on the resulting pore dimensions of the MOF.

The following interactive table summarizes the key factors and their potential influence on the topology and porosity of MOFs based on this compound, drawing parallels from related systems.

FactorInfluence on MOF TopologyInfluence on MOF Porosity
Metal Node Determines the coordination number and geometry of the secondary building units (SBUs), influencing the dimensionality and network connectivity.Affects the size and shape of the pores by dictating the number and orientation of connecting linkers.
Solvent System Can lead to different crystalline phases (polymorphs) with distinct network topologies.Solvent molecules can act as templates, influencing pore size, and their removal can create accessible porosity.
Amide Functionality Can act as an additional coordination site, increasing the connectivity of the network. Hydrogen bonding can direct the alignment of linkers.Hydrogen bonding networks can reduce the accessible pore volume but can also enhance the framework's stability.
Reaction Temperature Affects the kinetics of crystal growth, potentially leading to different thermodynamic or kinetic products with varied topologies.Can influence the degree of crystallinity and the removal of solvent molecules, thereby impacting the final porosity.
Guest Molecules Can act as templates, directing the formation of specific cage or channel structures.The size and shape of the guest molecules directly influence the dimensions of the resulting pores after their removal.

Crystal Engineering Principles in Solid-State Organization

The solid-state organization of this compound is governed by a hierarchy of non-covalent interactions, which are the cornerstone of crystal engineering. The predictable and directional nature of these interactions allows for the rational design of crystalline materials with desired structures and properties. The primary forces at play in the crystal packing of this compound are hydrogen bonding and π-π stacking interactions.

The conformation of the bipyridine unit itself (cis or trans) is another important factor. While the trans conformation is generally more stable for isolated 2,2'-bipyridine (B1663995), coordination to a metal ion or participation in strong intermolecular interactions can favor the cis conformation. This conformational flexibility adds another layer of complexity and tunability to the crystal engineering of this system.

The following table outlines the key intermolecular interactions and their roles in the solid-state organization of this compound.

Interaction TypeDescriptionRole in Crystal Packing
N-H···O=C Hydrogen Bonds Strong, directional interaction between the amide proton and the carbonyl oxygen of a neighboring molecule.Primary driving force for the formation of supramolecular synthons, such as chains and sheets, defining the primary dimensionality of the assembly.
π-π Stacking Non-covalent interaction between the aromatic rings of adjacent bipyridine units.Organizes the hydrogen-bonded networks into a three-dimensional structure, contributing to the overall crystal density and stability.
C-H···N/O Hydrogen Bonds Weaker hydrogen bonds involving aromatic C-H donors and pyridine (B92270) nitrogen or carbonyl oxygen acceptors.Provide additional stabilization to the crystal lattice and can influence the fine-tuning of the molecular arrangement.

Catalytic Applications of 2,2 Bipyridine 5,5 Dicarboxamide Metal Complexes

Homogeneous Catalysis Mediated by Derived Complexes

In homogeneous catalysis, the solubility and well-defined molecular nature of these complexes allow for high activity and selectivity under mild reaction conditions. The systematic modification of the dicarboxamide or dicarboxylate ligand enables detailed mechanistic studies and optimization of catalytic performance.

Complexes derived from [2,2'-bipyridine]-5,5'-dicarboxylic acid have demonstrated significant promise in mediating crucial oxidation and reduction reactions. Ruthenium complexes, in particular, have been investigated as catalysts for water oxidation, a key step in artificial photosynthesis. The cis-[Ru(bpy)(5,5′-dcbpy)(H₂O)₂]²⁺ (where 5,5'-dcbpy is 2,2'-bipyridine-5,5'-dicarboxylic acid) complex is a notable example of a water oxidation catalyst. acs.org Its catalytic activity is dependent on a water nucleophilic attack mechanism. acs.org

In the realm of reduction catalysis, Rhenium-bipyridine complexes are well-established electrocatalysts for the reduction of carbon dioxide (CO₂) to carbon monoxide (CO). escholarship.orgnih.gov Polyamides synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid can coordinate with Rhenium to form polymeric catalysts. escholarship.org These materials can be fabricated into thin films on electrodes to facilitate electrocatalytic CO₂ reduction. escholarship.org The general mechanism for Re(bpy)-based catalysts involves a two-electron reduction of the complex to form the active species, which then binds and reduces CO₂. escholarship.orgnih.gov

Furthermore, oxidovanadium(IV) complexes with 2,2'-bipyridine (B1663995) ligands have shown high catalytic activity in the oxidation of alkanes and alcohols using peroxides as oxidants under mild conditions. mdpi.com For instance, a vanadium chloride complex with 2,2'-bipyridine can catalyze the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol (B46403). mdpi.com The proposed Fenton-type mechanism involves the generation of hydroxyl radicals. mdpi.com

Table 1: Performance of [2,2'-Bipyridine]-5,5'-dicarboxylate-derived Complexes in Oxidation/Reduction Reactions

Metal ComplexReaction TypeSubstrateKey FindingsReference
cis-[Ru(bpy)(5,5′-dcbpy)(H₂O)₂]²⁺Water OxidationWater (H₂O)Catalyzes O₂ evolution via a first-order dependence on the catalyst. acs.org
Rhenium-coordinating polyamidesCO₂ ReductionCarbon Dioxide (CO₂)Electrocatalytically reduces CO₂ to CO. escholarship.org
[VO(bpy)Cl₂]nAlkane OxidationCyclohexaneProduces cyclohexanol and cyclohexanone with H₂O₂. mdpi.com

Palladium complexes containing bipyridine ligands are highly effective catalysts for carbon-carbon bond formation, particularly in Suzuki-Miyaura and Heck coupling reactions. researchgate.netasianpubs.orgorganic-chemistry.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully catalyzed by palladium complexes of bipyridine derivatives. For example, a 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride complex has demonstrated high efficiency for the coupling of aryl iodides and bromides with phenylboronic acid in aqueous solvents under aerobic conditions. asianpubs.org While not the 5,5'-dicarboxamide derivative, this highlights the general utility of the bipyridine scaffold in this type of catalysis. The functional groups at the 5,5'-positions are primarily used to anchor the catalytic complex within a larger structure, such as a metal-organic framework, which can then be used in heterogeneous catalysis for reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another area where palladium-bipyridine complexes have been applied. researchgate.netorganic-chemistry.org A reusable system based on PdCl₂(NH₃)₂ and a cationic 2,2'-bipyridyl ligand has been used to catalyze the double Mizoroki-Heck reaction in water, yielding β,β-diarylated carbonyl compounds in good to excellent yields. mdpi.com The reusability of the catalyst in an aqueous medium makes this an environmentally favorable process. mdpi.com

Table 2: Application of Bipyridine-Palladium Complexes in C-C Coupling Reactions

Catalyst SystemReaction TypeSubstratesKey FeatureReference
(tBubpy)PdCl₂Suzuki-MiyauraAryl halides and phenylboronic acidHigh efficiency in aqueous solvent under air. asianpubs.org
PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridylDouble Mizoroki-HeckAryl iodides and electron-deficient alkenesReusable catalyst system in water. mdpi.com

Metal complexes derived from [2,2'-bipyridine]-5,5'-dicarboxamide and its parent acid are utilized in polymerization catalysis, both as initiating species and as integral parts of the polymer backbone. Ruthenium complexes of polyamides and polyesters derived from 2,2'-bipyridine-5,5'-dicarboxylic acid have been synthesized. acs.org These polymer-ruthenium complexes can be formed either by metalation of the pre-synthesized polymer or by polymerization of a ruthenium-containing monomer. acs.org Such materials have applications in light-emitting devices due to the photophysical properties imparted by the metal complex. acs.org

In the context of ring-opening polymerization (ROP), which is a key method for producing degradable aliphatic polyesters, heterometallic complexes have shown enhanced activity. While specific examples using the 5,5'-dicarboxamide ligand are not prevalent, the general principle involves cooperativity between two different metal centers. nih.gov Typically, a more electropositive metal acts as the monomer coordination site, while the other metal center provides the nucleophilic alkoxide for ring-opening. nih.gov This demonstrates a sophisticated approach to catalyst design where the bipyridine scaffold could serve to bridge such heterometallic centers.

Table 3: [2,2'-Bipyridine]-5,5'-dicarboxylate Derivatives in Polymerization

Polymer SystemMetalPolymerization MethodApplicationReference
Polyamides/PolyestersRuthenium (Ru)Polycondensation followed by metalation, or polymerization of metal-containing monomerLight-emitting devices acs.org

Heterogeneous Catalysis and Supported Catalysts

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, complexes of this compound are often incorporated into solid supports, creating robust and reusable heterogeneous catalysts.

The amide functionalities of this compound are ideal for covalent attachment to solid supports. One common strategy is grafting the ligand or its pre-formed metal complex onto the surface of materials like silica (B1680970). researchgate.net For example, a 2,2'-bipyridine moiety can be attached to a silica gel surface through a two-step process involving a silylating agent like 3-chloropropyltrimethoxysilane. researchgate.net The resulting material can then chelate metal ions, effectively heterogenizing the catalyst.

Another approach is the synthesis of polymers where the bipyridine unit is part of the main chain, as seen with the Rhenium-coordinating polyamides used for CO₂ reduction. escholarship.org This method of "immobilization" within a polymer chain prevents leaching of the molecular catalyst while maintaining a relatively uniform distribution of active sites. escholarship.org The process of polymer grafting allows for the chemical attachment of functional side chains to a base polymer's backbone, altering its properties for specific applications. nih.gov

Table 4: Strategies for Immobilization of Bipyridine-based Catalysts

Support MaterialImmobilization MethodTargeted ApplicationReference
Silica GelCovalent attachment via silylating agentSequestering of metal ions researchgate.net
Polymer BackboneIncorporation into a polyamide chain via polycondensationElectrocatalytic CO₂ reduction escholarship.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The dicarboxylate form of the title compound, 2,2'-bipyridine-5,5'-dicarboxylic acid, is an excellent building block for creating functional MOFs. rsc.orgresearchgate.netossila.com The porous nature of MOFs allows for substrate access to the catalytic sites, while the crystalline framework provides stability and prevents the deactivation of active centers. acs.org

A prominent example is the zirconium-based MOF, UiO-67. By incorporating 2,2'-bipyridine-5,5'-dicarboxylate linkers into the UiO-67 structure, open bipyridine sites are created within the framework. rsc.orgresearchgate.net These sites can readily form complexes with metals like Palladium(II) chloride (PdCl₂). The resulting Pd-functionalized MOF acts as an efficient and recyclable heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net

Similarly, the UiO-67 framework can be used to stabilize and heterogenize molecular catalysts. The water oxidation catalyst cis-[Ru(bpy)(5,5′-dcbpy)(H₂O)₂]²⁺ has been incorporated into the UIO-67 MOF to prevent its deactivating dimerization, thereby enhancing its durability while retaining its catalytic activity. acs.org Doping a thin film of UIO-67 on an electrode with this ruthenium complex led to a significant increase in the catalytic current for water oxidation. acs.org Nickel-based MOFs utilizing this ligand have also been explored for catalyzing ethylene (B1197577) oligomerization. sigmaaldrich.com

Table 5: Catalytic Applications of MOFs Incorporating [2,2'-Bipyridine]-5,5'-dicarboxylate

MOF TypeMetal Center(s)Catalytic ReactionKey AdvantageReference
UiO-67-bpydcZirconium (framework), Palladium (catalyst)Suzuki-Miyaura cross-couplingEfficient and recyclable catalysis. rsc.orgresearchgate.net
UiO-67Zirconium (framework), Ruthenium (catalyst)Water OxidationStabilization of the molecular catalyst, prevention of deactivation. acs.org
Nickel-based MOFNickelEthylene oligomerizationDemonstrates versatility of the ligand in different catalytic processes. sigmaaldrich.com

Electrocatalysis and Photocatalysis

The functionalized bipyridine framework is instrumental in designing catalysts for energy-relevant reactions. The amide groups can act as handles to immobilize molecular catalysts onto electrode surfaces or to construct extended, heterogeneous structures like coordination polymers and metal-organic frameworks (MOFs), enhancing stability and processability. escholarship.orgcaymanchem.com

Complexes of this compound and its precursors have demonstrated significant activity in the electrochemical reduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable chemical feedstocks. escholarship.orgrsc.org Rhenium tricarbonyl complexes are particularly well-studied in this context. rsc.orgescholarship.org

To enhance catalyst stability and create practical heterogeneous systems, the dicarboxylic acid precursor, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, has been polymerized with diamines to form rhenium-coordinating polyamides. escholarship.orgescholarship.org In these structures, the core catalytic unit is linked via amide bonds, directly incorporating the dicarboxamide functionality into the catalyst's backbone. These polymeric films, when cast on graphitic electrodes, serve as effective heterogeneous catalysts for the selective reduction of CO₂ to carbon monoxide (CO). escholarship.org

Research has shown that these materials exhibit electrochemical activity and overpotentials comparable to their homogeneous analogues. escholarship.org For instance, a rhenium-coordinating polyamide film demonstrated a Faradaic efficiency for CO production of 82%, with a Turnover Number (TON) of 11,865 and a Turnover Frequency (TOF) of 3.3 s⁻¹. escholarship.org Other studies on similar heterogenized rhenium bipyridine catalysts have reported selectivity for CO₂ reduction as high as 99%. escholarship.orgucsd.edu Manganese-based catalysts with bipyridine ligands have also been explored as a more earth-abundant alternative to rhenium for CO₂ reduction. ucsd.edu

Table 1: Performance of a this compound-based Rhenium Polyamide Catalyst for Electrochemical CO₂ Reduction
Catalyst Performance Metrics
ParameterValueReference
Catalyst SystemRhenium-coordinating polyamide film on a graphitic electrode escholarship.org
ProductCarbon Monoxide (CO) escholarship.orgescholarship.org
Faradaic Efficiency (FE)82% escholarship.org
Turnover Number (TON)11,865 escholarship.org
Turnover Frequency (TOF)3.3 s⁻¹ escholarship.org

Metal complexes of [2,2'-Bipyridine]-5,5'-dicarboxylic acid have been employed as building blocks for catalysts in water splitting, which comprises both water oxidation (oxygen evolution reaction, OER) and hydrogen evolution (HER). caymanchem.comacs.org Ruthenium complexes, in particular, have been shown to be active water oxidation catalysts. acs.org

The cis-[Ru(bpy)(5,5′-dcbpy)(H₂O)₂]²⁺ (where 5,5'-dcbpy is 2,2'-bipyridine-5,5'-dicarboxylic acid) is a well-characterized water oxidation catalyst. acs.orgresearchgate.net To prevent deactivating dimerization reactions, this catalyst has been successfully incorporated into the pores of a metal-organic framework (UIO-67). acs.org This heterogenization strategy stabilizes the catalytic species while retaining its activity. When doped into a UIO-67 thin film on an FTO glass electrode, the catalyst led to a hundred-fold increase in the catalytic current, highlighting its potential for use in integrated photosynthetic systems. acs.org

The unique electronic and structural properties of metal complexes derived from [2,2'-Bipyridine]-5,5'-dicarboxylic acid make them suitable for organic photocatalysis, where solar energy is used to drive chemical reactions. caymanchem.com By incorporating these complexes into the structure of metal-organic frameworks, it is possible to create robust, heterogeneous photocatalysts. These materials can absorb light and facilitate electron transfer processes necessary for a variety of organic transformations, effectively converting solar energy into chemical energy. caymanchem.com

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For the electrochemical reduction of CO₂ by rhenium bipyridine complexes, the catalytic cycle is generally understood to proceed through several key steps. escholarship.org The cycle begins with a two-electron reduction of the Re(I) complex, followed by the loss of a halide ligand to form the active catalytic species. escholarship.orgnih.gov This reduced species binds a CO₂ molecule. Subsequent protonation and reduction steps lead to the cleavage of a C-O bond, releasing water and a CO molecule, and regenerating the catalyst for the next cycle. escholarship.org The presence of weak Brønsted acids, such as phenol, in the electrolyte solution can supply the necessary protons and increase catalytic current at more positive potentials. escholarship.org

For the ruthenium-based water oxidation catalysts, mechanistic studies, supported by spectroscopic evidence and DFT calculations, indicate a water nucleophilic attack (WNA) pathway. acs.org The reaction's first-order dependence on the catalyst concentration supports this mechanism. A key intermediate, cis-[RuV═O,–OH(bpy)(5,5′-dcbpy)]²⁺, has been detected, providing strong evidence for the proposed catalytic cycle. acs.org

Catalyst Selectivity, Activity, and Stability Studies

The performance of catalysts based on this compound and its derivatives is defined by their selectivity, activity, and stability.

Selectivity: Rhenium bipyridine complexes are renowned for their high selectivity in reducing CO₂ to CO, often with Faradaic efficiencies approaching 99%. rsc.orgescholarship.orgucsd.edu This high selectivity is attributed to the electronic structure of the rhenium center, which favors binding to CO₂ over protons (H⁺), thereby minimizing the competing hydrogen evolution reaction. escholarship.org

Activity: The catalytic activity, often measured by TOF, is influenced by several factors. For CO₂ reduction, the addition of a proton donor can significantly enhance the reaction rate. escholarship.org The electronic properties of the bipyridine ligand also play a crucial role; substituents on the ligand can alter the reduction potential of the complex and the stability of catalytic intermediates. rsc.org For instance, amine substituents on the bipyridine ring can destabilize the ligand's π* orbital, requiring more negative potentials to reach the active catalytic species. rsc.org In the case of ruthenium water oxidation catalysts, immobilization within a MOF has been shown to dramatically increase current densities, indicating enhanced activity. acs.org

Stability: A major challenge for molecular catalysts is their long-term stability. Dimerization is a common deactivation pathway for both rhenium-based CO₂ reduction catalysts and ruthenium-based water oxidation catalysts. escholarship.orgacs.org A primary strategy to enhance stability is heterogenization. Incorporating the catalytic unit into a polymer backbone, as seen with the rhenium polyamides, or encapsulating it within the pores of a robust MOF, effectively isolates the catalytic centers from one another, preventing deactivation through dimerization and leading to more durable catalytic systems. escholarship.orgacs.org

Advanced Materials Science Applications Utilizing 2,2 Bipyridine 5,5 Dicarboxamide

Development of Chemical and Biosensors

Polymers incorporating the [2,2'-bipyridine]-5,5'-dicarboxamide unit are promising candidates for the development of sophisticated chemical and biosensors. The bipyridine core's intrinsic ability to bind with various metal ions can be harnessed to create platforms where this binding event is translated into a measurable optical or electrical signal.

While the simple dicarboxamide compound is not typically used directly, polyamides containing this unit can be functionalized to create fluorescent sensors. The principle relies on the bipyridine unit's ability to form complexes with metal ions, which can modulate the fluorescence properties of the polymer system. For instance, metal-organic frameworks (MOFs) built with the parent ligand, 2,2'-bipyridine-5,5'-dicarboxylic acid, and ruthenium have been shown to create dual-mode sensors for ferric ions (Fe³⁺), where the ion's presence quenches the material's fluorescence. nih.gov

This concept can be extended to polyamide systems. By complexing the bipyridine units within the polymer chain with a luminescent metal center (e.g., Ruthenium), a fluorescent polymer is formed. The binding of a target analyte to this complex can either enhance or quench the fluorescence, providing a "turn-on" or "turn-off" sensing mechanism. The amide groups in the polymer backbone contribute to the structural integrity and processability of the sensor material, allowing for the fabrication of thin films or nanoparticles suitable for sensing applications.

Table 1: Performance of a Ru-Ni-BPY MOF Sensor for Fe³⁺ Detection

Sensing Mode Analyte Linear Range (μM) Limit of Detection (nM) Signal Response
Fluorescence (FL) Fe³⁺ 0.078 - 10 9.3 Quenching
Electrochemiluminescence (ECL) Fe³⁺ 0.005 - 10 0.1 Quenching

Data sourced from a study on a metal-organic framework utilizing the parent bipyridine dicarboxylic acid ligand, illustrating the sensing potential of the bipyridine core. nih.gov

A significant application of polymers containing the this compound linkage is in the field of electrochemical sensing and catalysis. Research has demonstrated the synthesis of rhenium-coordinating polyamides for the electrochemical reduction of carbon dioxide (CO₂). escholarship.orgescholarship.org In this work, polyamides were synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid and 1,3-benzenedimethanamine, creating a polymer backbone rich in bipyridine units. escholarship.org

These bipyridine sites readily coordinate with rhenium carbonyl complexes, which are known electrocatalysts for CO₂ reduction. escholarship.org By immobilizing the catalyst within the polymer matrix, a stable and reusable electrode material is created. The polyamide film can be cast onto a graphitic electrode, providing a heterogeneous catalytic system that displays activity and overpotentials comparable to other advanced catalysts. escholarship.org This approach effectively combines the charge transport and structural properties of the polyamide with the catalytic activity of the metal complex.

Table 2: Electrocatalytic Performance of a Rhenium-Coordinated Polyamide for CO₂ Reduction

Parameter Value Description
Faradaic Efficiency 82% The percentage of charge that is used for the desired reaction (CO₂ to CO).
Turnover Number (TON) 11,865 The number of moles of substrate converted per mole of catalyst before deactivation.
Turnover Frequency (TOF) 3.3 s⁻¹ The number of catalytic cycles per unit time.

Data obtained for a rhenium-coordinating polyamide derived from 2,2'-bipyridine-5,5'-dicarboxylic acid. escholarship.org

Optoelectronic Materials and Devices

The unique electronic structure of the bipyridine unit, combined with the processability of polyamides, makes these materials highly suitable for optoelectronic applications. The ability to form stable metal complexes and the potential for π-conjugation along the polymer backbone are key to their function in light-emitting and semiconducting devices.

Polyamides and polyesters derived from 2,2'-bipyridine-5,5'-dicarboxylic acid can be transformed into light-emitting materials through metalation. acs.org When the bipyridine moieties within the polymer chain are complexed with ruthenium, the resulting polymer-metal complexes exhibit strong photoluminescence. acs.orgresearchgate.net

These ruthenium-containing polymers emit red light, with an emission peak observed at approximately 700 nm, which is characteristic of emission from metal-to-ligand charge-transfer (MLCT) excited states. acs.org The polymer backbone serves as a scaffold for the luminescent centers, and its composition (e.g., using aliphatic vs. aromatic diamines) influences the material's thermal and morphological properties. acs.orgacs.org Researchers have successfully fabricated simple, single-layer light-emitting devices from these polymers, observing red light emission under a forward bias, demonstrating their potential for use in Organic Light-Emitting Diodes (OLEDs). acs.org

Table 3: Properties of Polyamides Derived from 2,2'-Bipyridine-5,5'-dicarboxylic Acid

Diamine Monomer Polymer Structure Decomposition Temp. (°C) Photoluminescent Emission (Post-Ru Complexation)
Hexamethylenediamine Aliphatic ~320-400 Red (~700 nm)
p-Phenylenediamine Aromatic ~450-500 Red (~700 nm)

Data synthesized from studies on polyamides containing the this compound linkage. acs.org

In the context of Dye-Sensitized Solar Cells, the role of the bipyridine moiety is well-established. However, it is typically the precursor, 2,2'-bipyridine-5,5'-dicarboxylic acid, that is used, rather than polymers containing the dicarboxamide linkage. The carboxylic acid groups are crucial for anchoring dye molecules (sensitizers) onto the surface of semiconductor materials like titanium dioxide (TiO₂). nih.gov This anchoring is a critical step in the operation of DSSCs. While the bipyridine core is central to many efficient dyes and redox mediators, extensive research on the specific application of polyamides featuring the this compound unit as a primary component in DSSCs is not widely documented in the reviewed literature.

The incorporation of this compound units into polymer backbones is a strategic approach to creating semiconducting materials. The bipyridine unit is a π-conjugated system, and when linked into a polymer chain, it can facilitate the movement of charge carriers.

Studies have shown that polyamides derived from 2,2'-bipyridine-5,5'-dicarboxylic acid can have their charge transport properties significantly enhanced upon complexation with metals like ruthenium. The formation of these polymer-ruthenium complexes was found to improve the photosensitivity and charge carrier mobility of the polymers. acs.orgresearchgate.net The intermolecular hydrogen bonding between the amide groups can also induce stable, ordered domains within the polymer, which can further enhance charge carrier mobilities. rsc.org This combination of a π-conjugated core, the ability to form metal complexes, and the structural influence of the polyamide backbone makes these materials a subject of interest for use as n-type semiconductors in various electronic devices. escholarship.org

Functional Polymers and Hybrid Materials

The bifunctional nature of the this compound unit, featuring both metal-coordinating bipyridine sites and hydrogen-bonding amide groups, allows for its incorporation into complex polymeric and hybrid systems. These materials leverage the distinct characteristics of their organic and inorganic components to achieve enhanced functionality.

This compound serves as a fundamental repeating unit in certain functional polymers, particularly polyamides. These polymers are synthesized through the condensation polymerization of its precursor, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, with various aliphatic or aromatic diamines. The resulting polyamide backbone inherently contains the this compound linkage.

These polyamides exhibit a range of notable properties depending on the specific diamine used in their synthesis. acs.orgresearchgate.net For instance, polymers with rigid main chains have been shown to form lyotropic liquid crystal phases in specific solvents, while those with more flexible backbones can display thermotropic liquid crystal behavior. acs.orgresearchgate.net

The true potential of these polymers is often realized upon metalation of the bipyridine units. The nitrogen atoms of the bipyridine core provide excellent coordination sites for transition metal ions, transforming the organic polyamide into a coordination polymer. Research has demonstrated the synthesis of such polymers incorporating metals like ruthenium and rhenium. acs.orgescholarship.org

Key Research Findings:

Ruthenium-Containing Polyamides: The complexation of ruthenium with these bipyridine-containing polyamides leads to materials with enhanced photosensitivity and charge carrier mobility. acs.org These ruthenium-polymer complexes are photoactive and emit red light around 700 nm, a property attributed to metal-to-ligand charge-transfer (MLCT) excited states. This has enabled their use in the fabrication of single-layer light-emitting devices. acs.org

Rhenium-Coordinating Polyamides: Polyamides containing the this compound unit have been synthesized and subsequently coordinated with rhenium. escholarship.org When cast as a thin film on an electrode, these rhenium-coordination polymers have been investigated for their catalytic activity, specifically in the electrochemical reduction of carbon dioxide (CO2). escholarship.org

The table below summarizes the properties of polyamides derived from [2,2'-Bipyridine]-5,5'-dicarboxylic acid, which feature the dicarboxamide linkage.

Polymer TypeIncorporated MetalKey PropertiesPotential ApplicationsReference
Aromatic PolyamideRuthenium (Ru)Forms lyotropic mesophase; Enhanced photosensitivity and charge mobility upon metalation; Red light emission (~700 nm).Light-emitting devices (LEDs). acs.org
Aliphatic PolyamideRuthenium (Ru)Exhibits thermotropic liquid crystal phase; Good film-forming properties.Photoactive materials. acs.org
PolyamideRhenium (Re)Forms stable thin films on electrodes; Electrocatalytic activity.Electrochemical CO2 reduction. escholarship.org

Hybrid organic-inorganic materials are composites that combine organic and inorganic components at the molecular level. The metal-containing polyamides discussed previously are prime examples of such hybrid systems. In these materials, the polyamide serves as the organic host, providing structural integrity and processability, while the coordinated metal ions act as the inorganic component, imparting specific electronic, optical, or catalytic functions.

The synergy between the two components results in a material with properties that are distinct from the individual precursors. For example, the incorporation of ruthenium into the polyamide backbone creates a hybrid material with the film-forming ability of a polymer and the photophysical properties of a ruthenium complex. acs.org This integration allows for the development of materials where the inorganic functional centers are precisely arranged and distributed throughout the organic matrix.

Molecular Machines and Switches

Currently, there is limited specific information available in scientific literature regarding the direct application of this compound in the design and synthesis of molecular machines and switches. While the bipyridine unit is a common component in the architecture of such systems, research specifically employing the dicarboxamide derivative for this purpose has not been prominently reported.

Photophysical and Electrochemical Investigations of 2,2 Bipyridine 5,5 Dicarboxamide Complexes

Luminescence Properties and Mechanisms in Metal Complexes

The luminescence of metal complexes is a key area of research, with 2,2'-bipyridine (B1663995) serving as a foundational ligand scaffold for creating photofunctional materials. nih.govrsc.org The coordination of metal ions with bipyridine-based ligands often leads to the formation of complexes with useful luminescent properties, which are typically governed by metal-to-ligand charge-transfer (MLCT) excited states, especially in d⁶ transition metal complexes like those of Ruthenium(II) and Iridium(III). acs.orgresearchgate.net

The emission wavelength and luminescence quantum yield (LQY) are critical parameters that define the efficiency and color of the light emitted by a complex. These properties are highly dependent on the specific metal ion and the structure of the ligand. For instance, in complexes with chiral 2,2'-bipyridine ligands bearing acetamide (B32628) moieties, the quantum yield was observed to increase in the order of the free ligand < cadmium(II) complex < zinc(II) complex, demonstrating the significant role of the metal center. rsc.org

Optimization of these properties is a primary goal in the design of new materials. For complexes of terbium, a lanthanide metal known for bright green emission, the ligand design is indispensable for achieving a high quantum yield. rsc.org Computational studies on terbium complexes with 2,2'-bipyridine derivatives have shown that the LQY is sensitive to the stability of the ligand's triplet state relative to quenching pathways. rsc.org Modifying the ligand by replacing certain functional groups can destabilize quenching pathways and thereby enhance the quantum yield. rsc.org

Table 1: Representative Luminescence Quantum Yields of Bipyridine Complexes

ComplexSolventQuantum Yield (Φ)Reference
[Ru(bpy)₃]²⁺Water (deaerated)0.063 bjraylight.com
[Ru(bpy)₃]²⁺Acetonitrile (deaerated)0.095 bjraylight.com
Quinine Sulphate (Standard)1 N H₂SO₄0.55 angleo.it

The excited state lifetime (τ) is the average time a complex remains in its excited state before returning to the ground state. This parameter is crucial for applications in sensing and photocatalysis. Bipyridine complexes exhibit a wide range of lifetimes, from picoseconds to many microseconds. nih.gov For example, certain ruthenium(II) complexes designed to probe steric effects have been found to possess long-lived ³ππ* excited states with lifetimes of 47 to 50 microseconds (μs). nih.gov The dynamics of these excited states are often studied using transient absorption spectroscopy, which can reveal the pathways of electronic relaxation and intersystem crossing. nih.gov

Table 2: Selected Excited State Lifetimes of Ru(II)-Bipyridine Derivative Complexes

ComplexSolventExcited StateLifetime (τ)Reference
[Ru(tpy)(Me₂dppn)(py)]²⁺Pyridine (B92270) (deaerated)³ππ50 μs nih.gov
[Ru(bpy)(dppn)(CH₃CN)₂]²⁺CH₃CN³ππ20 μs nih.gov
[Ru(bpy)₂(dppn)]²⁺CH₃CN³ππ*33 μs nih.gov

Energy transfer is a process where an excited state's energy is non-radiatively transferred from one part of a molecule (a donor or "antenna") to another (an acceptor). This is a vital mechanism in light-harvesting systems. In the context of bipyridine complexes, an antenna component can be attached to the ligand to absorb light at wavelengths where the core complex absorbs weakly. conicet.gov.ar The absorbed energy is then transferred to the metal-ligand core, populating its emissive excited state. The efficiency of this Förster Resonance Energy Transfer (FRET) can be very high, enabling the complex to be activated by a broader range of the light spectrum. conicet.gov.ar

Detailed Redox Behavior and Electroactivity

The electroactivity of [2,2'-Bipyridine]-5,5'-dicarboxamide complexes is defined by their ability to undergo oxidation and reduction reactions. The 2,2'-bipyridine ligand is known to be "redox non-innocent," meaning it can actively participate in electron transfer processes. nih.govnih.gov It can exist in three different oxidation states: the neutral form (bpy⁰), a radical anion (bpy•⁻), and a diamagnetic dianion (bpy²⁻). nih.govmdpi.comnih.gov

Redox events centered on the ligand are a characteristic feature of bipyridine complexes. Cyclic voltammetry studies of related ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid show irreversible reductions at negative potentials (Epc = −1.37 to −1.57 V vs. Ag⁺/Ag), which are attributed to processes involving the carboxylic acid groups. rsc.orgresearchgate.net These are followed by reversible reductions at more negative potentials, which are assigned to the bipyridine ring system itself. rsc.orgresearchgate.net The electron-withdrawing nature of the dicarboxamide groups in this compound would be expected to influence these potentials, generally making reduction of the ligand easier (occur at less negative potentials) compared to unsubstituted bipyridine.

In addition to ligand-based events, the metal center itself can be oxidized or reduced. For ruthenium complexes, the Ru(II) to Ru(III) oxidation is a commonly studied process. rsc.orgresearchgate.net The potential at which this occurs is highly sensitive to the electronic properties of the coordinated ligands. Electron-withdrawing substituents on the bipyridine ring, such as dicarboxylic acids or dicarboxamides, pull electron density away from the metal center. rsc.orgresearchgate.net This makes it more difficult to remove an electron from the metal, resulting in a positive shift of the Ru(II)/Ru(III) redox potential. rsc.orgresearchgate.net For a series of ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid, these metal-based oxidations are observed at potentials ranging from +0.15 to +1.62 V vs. Ag⁺/Ag. rsc.orgresearchgate.net

Table 3: Redox Potentials for Ruthenium Complexes with Bipyridine-Dicarboxylic Acid Ligands

Complex TypeRedox ProcessPotential Range (V vs. Ag⁺/Ag)Reference
Ru(II)-(H₂dcbpy)ₓ ComplexesMetal-based Oxidation (Ruᴵᴵ/Ruᴵᴵᴵ)+0.15 to +1.62 rsc.orgresearchgate.net
Ru(II)-(H₂dcbpy)ₓ ComplexesLigand-based Reduction-1.37 to -1.57 (irreversible) rsc.orgresearchgate.net

Note: H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid. Data for this related ligand is used to illustrate the principles applicable to dicarboxamide derivatives.

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the excited states of species generated at an electrode surface. Ruthenium(II) complexes with bipyridine-based ligands are well-known for their ECL properties. While specific ECL studies on complexes of this compound are not extensively detailed in the available literature, the principles of ECL in related ruthenium bipyridine systems can provide insight.

The ECL mechanism for a ruthenium complex, such as one containing a this compound ligand, typically involves the electrochemical generation of oxidized and reduced forms of the complex. For instance, the Ru(II) center can be oxidized to Ru(III), and the bipyridine ligand can be reduced. The subsequent electron transfer reaction between these electrochemically generated species can lead to the formation of an excited state of the original complex, which then emits light upon relaxation to the ground state.

The efficiency of ECL is influenced by several factors, including the photoluminescence quantum yield of the complex and the efficiency of the electron transfer reactions that generate the excited state. For related ruthenium(II) bipyridine complexes, it has been shown that the nature of the substituents on the bipyridine ligand can significantly impact the ECL efficiency. For example, modifications that enhance the photoluminescence quantum yield can lead to more intense ECL. In general, the ECL spectrum of these complexes is identical to their photoluminescence spectrum, indicating that the same metal-to-ligand charge-transfer (MLCT) excited state is responsible for both emissions.

While specific data for this compound complexes is limited, studies on analogous compounds such as heteroleptic Ru(II) complexes with diethyl-2,2'-bipyridine-5,5'-dicarboxylate have been conducted. These studies provide a foundation for understanding the potential ECL behavior of the dicarboxamide counterparts.

Correlation between Structure, Electronic Properties, and Spectroscopic/Electrochemical Behavior

Spectroscopic Properties:

The electronic absorption spectra of ruthenium(II) complexes with 5,5'-disubstituted-2,2'-bipyridine ligands are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered (π-π) transitions in the ultraviolet region. The energy of the MLCT bands is sensitive to the electronic nature of the substituents on the bipyridine ligand. For a this compound ligand, the amide groups can influence the energy of the π orbitals of the bipyridine ring. The electron-withdrawing or donating character of the substituents on the amide nitrogen can further tune these energy levels.

The emission properties of these complexes are also governed by the nature of the lowest-lying excited state, which is typically of MLCT character. The emission maximum and the luminescence quantum yield are dependent on the energy gap between the excited state and the ground state, as well as the rates of non-radiative decay processes. Hydrogen bonding interactions involving the amide groups can also influence the photophysical properties by affecting the rigidity of the molecule and the solvent interactions.

Electrochemical Properties:

The electrochemical behavior of these complexes is characterized by a reversible one-electron oxidation of the metal center (e.g., Ru(II) to Ru(III)) and one or more reversible one-electron reductions localized on the bipyridine ligands. The potentials at which these redox processes occur are directly related to the electronic properties of the ligands.

For heteroleptic Ru(II) complexes containing a 5,5'-disubstituted-2,2'-bipyridine ligand, a linear correlation is often observed between the energy of the MLCT absorption/emission maxima and the difference in the half-wave potentials for the first metal-centered oxidation and the first ligand-centered reduction (ΔE₁/₂). This relationship underscores the direct link between the spectroscopic and electrochemical properties, both of which are governed by the energies of the frontier molecular orbitals.

The electron-withdrawing or -donating nature of the substituents at the 5,5'-positions of the bipyridine ligand systematically shifts the redox potentials. For instance, electron-withdrawing groups, such as the carboxamide functionality, are expected to make the ligand-based reductions less negative (easier to reduce) and the metal-based oxidation more positive (harder to oxidize) compared to an unsubstituted bipyridine ligand.

The following table presents data for a closely related heteroleptic Ru(II) complex with diethyl-2,2'-bipyridine-5,5'-dicarboxylate (an ester analog of the dicarboxamide) to illustrate these correlations. researchgate.net

Table 1: Spectroscopic and Electrochemical Data for a [Ru(bipy)₂(5,5'-EtOOC-bipy)]²⁺ Complex researchgate.net

Parameter Value
Absorption Maximum (λabs) 446 nm
Emission Maximum (λem) 635 nm
Oxidation Potential (E₁/₂ (ox)) +1.34 V (vs. SCE)
First Reduction Potential (E₁/₂ (red)) -1.32 V (vs. SCE)
ΔE₁/₂ 2.66 V

This data demonstrates how the electronic effects of the substituents at the 5,5'-positions influence the spectroscopic and electrochemical properties of the complex. Similar trends would be expected for complexes of this compound, with the specific values being modulated by the electronic nature of the amide group itself and any substituents thereon.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies focusing specifically on This compound as requested are not sufficiently available to construct the article according to the provided outline.

While the synthesis of this compound and its use as a ligand in metal complexes have been reported, the public domain research does not currently contain specific investigations into its Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, computational reactivity predictions, or quantum chemical photophysical analyses.

Extensive computational research, including DFT and spectroscopic predictions, has been published for the closely related precursor, [2,2'-Bipyridine]-5,5'-dicarboxylic acid. However, this information does not apply to the dicarboxamide derivative and has been excluded to adhere strictly to the subject of the request.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for each specified subsection for "this compound" at this time.

Q & A

Basic: What are the standard synthetic routes for preparing [2,2'-Bipyridine]-5,5'-dicarboxamide?

The compound is typically synthesized via ammonolysis of 5,5'-bis(ethyl carboxylate)-2,2'-bipyridine. A mixture of the ester precursor, ethanol, and ethylene glycol is saturated with ammonia and heated at 95°C for 48 hours in a sealed flask, yielding the dicarboxamide with ~79% efficiency after washing . Earlier methods involved multiple steps starting from 5,5'-dimethyl-2,2'-bipyridine, but these require additional purification (e.g., sublimation), reducing yields to 43% .

Basic: How is this compound utilized in coordination chemistry and MOF synthesis?

The dicarboxamide serves as a precursor for ligands in metal-organic frameworks (MOFs) and coordination polymers. For example, it can be dehydrated to 2,2'-bipyridine-5,5'-dicarbonitrile, a critical building block for covalent triazine frameworks (CTFs) . Direct applications include its use in synthesizing ligands like N,N'-bis(pyridin-4-yl)-2,2'-bipyridine-5,5'-dicarboxamide, which forms 3D coordination polymers with Cu(II), Zn(II), or mixed Fe(II)/Cu(II) nodes, exhibiting rare (4,6)-connected topologies .

Advanced: How can researchers resolve conflicting data on reaction yields during derivatization?

Discrepancies in yields often arise from purification challenges. For instance, dehydration of the dicarboxamide to dicyano derivatives using POCl₃ under sonication achieves 86% yield , whereas sublimation with P₄O₁₀ at 300°C requires multiple steps, dropping yields to 29% . To optimize, consider:

  • Catalytic methods : Ni-catalyzed reductive homocoupling avoids external ligands, simplifying purification .
  • Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
  • In-line monitoring : Employ techniques like TLC or HPLC to track reaction progress and minimize side products .

Advanced: What structural modifications enhance the ligand's selectivity in actinide extraction?

Introducing sterically demanding substituents (e.g., N,N'-diethyl-N,N'-bis(2,4,5-trimethylphenyl) groups) at the dicarboxamide positions improves selectivity for minor actinides (Am, Cm) over lanthanides. This modification increases the ligand's preorganization, favoring tetrahedral coordination geometries critical for selective binding . Computational modeling (DFT) and UV-Vis titration studies are recommended to validate steric and electronic effects .

Basic: What characterization techniques are essential for verifying dicarboxamide purity?

  • IR spectroscopy : Confirm carboxamide groups via N–H stretching (3375 cm⁻¹) and C=O vibrations (1660–1705 cm⁻¹) .
  • NMR : ¹H NMR detects methylene protons in ethyl carboxylate precursors (δ 4.2–4.4 ppm), while ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • Elemental analysis : Ensure >98% purity by matching experimental vs. theoretical N% (e.g., 12.44% for C₂₈H₂₈N₄O₂) .

Advanced: How can contradictory catalytic efficiencies in MOF-based systems be analyzed?

Discrepancies in catalytic performance (e.g., ethylene oligomerization in Ni-MOFs vs. CO₂ reduction in Re-MOFs ) often stem from:

  • Metal node accessibility : Use BET surface area analysis and XAS to confirm active site exposure .
  • Ligand rigidity : Compare turnover frequencies (TOF) in flexible dicarboxamide-derived MOFs vs. rigid dicarboxylate frameworks .
  • Electronic effects : Cyclic voltammetry (CV) and EPR can probe redox activity and metal-ligand charge transfer .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Category 3) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic insights guide the design of bipyridine-dicarboxamide ligands for photophysical applications?

The ligand's π-conjugation and chelating capacity enable long-lived charge-transfer states in Re(I) or Ru(II) complexes. Key strategies include:

  • Anchoring groups : Introduce electron-withdrawing substituents (e.g., –CN) to stabilize MLCT (metal-to-ligand charge transfer) states .
  • Solvent effects : Use low-dielectric solvents (e.g., toluene) to reduce non-radiative decay in luminescent complexes .
  • Time-resolved spectroscopy : Femtosecond transient absorption (fs-TA) quantifies excited-state lifetimes for optimizing photocatalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.